molecular formula C25H23N3O2 B4475253 2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,6-dimethylphenyl)acetamide

2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B4475253
M. Wt: 397.5 g/mol
InChI Key: ORLWGDAKUUGLJW-UHFFFAOYSA-N
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Description

2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H23N3O2 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.17902698 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Ligand Development

A significant application of a related compound, [11C]R116301, which is structurally similar to 2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,6-dimethylphenyl)acetamide, is in the development of positron emission tomography (PET) ligands. These ligands are used for investigating central neurokinin(1) (NK1) receptors. The biodistribution studies of [11C]R116301 have demonstrated its potential in visualizing NK1 receptors in vivo using PET imaging, with notable accumulation in brain regions such as the striatum, olfactory tubercule, olfactory bulb, and locus coeruleus (Van der Mey et al., 2005).

Antibacterial Agent Synthesis

Research involving similar structures, such as 5‐Imidazolinone derivatives, has focused on their potential as antibacterial agents. These compounds have shown moderate to good activity against gram-positive and gram-negative bacteria. The synthesis and quantitative structure-activity relationship (QSAR) studies provide insights into how structural and physicochemical parameters influence antibacterial effectiveness (Shah et al., 2001).

Biological Screening and Fingerprint Applications

A related compound, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288), has been evaluated for its antibacterial, antifungal, and anthelmintic activities. The molecular docking to target proteins suggests a strong correlation between binding energy and in vitro data for active compounds. Additionally, these compounds have been explored for latent fingerprint analysis, showing potential in forensic science applications (Khan et al., 2019).

Pesticide Development

Compounds like N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been characterized for their potential as pesticides. These organic compounds have been studied through X-ray powder diffraction to better understand their structural properties and potential applications in agriculture (Olszewska et al., 2011).

Properties

IUPAC Name

2-(4-benzyl-1-oxophthalazin-2-yl)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-17-9-8-10-18(2)24(17)26-23(29)16-28-25(30)21-14-7-6-13-20(21)22(27-28)15-19-11-4-3-5-12-19/h3-14H,15-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLWGDAKUUGLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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